![molecular formula C21H20N4O2S B2755573 N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-37-8](/img/structure/B2755573.png)
N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
“N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound. It is a type of heterocyclic compound, which are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, like this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridines involves an operationally efficient CDI mediated tandem coupling and cyclization reaction . This methodology is suitable for both batch mode and continuous process .Molecular Structure Analysis
Triazole, also known as pyrrodiazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Scientific Research Applications
- Eco-Friendly Method : Researchers have established a catalyst-free, additive-free method for synthesizing this compound under microwave conditions. The method is efficient, environmentally friendly, and yields good-to-excellent product quantities .
- Sulfonamide Fragment : N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives are explored for their antimalarial properties. The sulfonamide group attached to the heterocyclic ring is of interest in drug design .
- Antioxidant Properties : Sulfonamides like this compound can act as antioxidants, reducing oxidative damage by neutralizing free radicals .
- Tandem Reactions : The compound’s synthesis involves tandem reactions using enaminonitriles and benzohydrazides. Understanding its reaction pathways contributes to synthetic methodology .
Microwave-Mediated Synthesis
Antimalarial Drug Development
Free Radical Scavenging
Chemical Synthesis and Methodology
Mechanism of Action
Target of Action
N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound . Triazole compounds, which are part of this molecule, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-17-10-12-19(13-11-17)25(15-18-7-4-3-5-8-18)28(26,27)20-9-6-14-24-16-22-23-21(20)24/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMBOUFEDOHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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